molecular formula C6H3ClFIZn B3042083 2-Chloro-4-fluorophenylzinc iodide CAS No. 497923-83-8

2-Chloro-4-fluorophenylzinc iodide

Cat. No. B3042083
CAS RN: 497923-83-8
M. Wt: 321.8 g/mol
InChI Key: NCZMHYDJPOXFOK-UHFFFAOYSA-M
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Description

2-Chloro-4-fluorophenylzinc iodide is a chemical compound with the CAS Number: 497923-83-8 . Its IUPAC name is (2-chloro-4-fluorophenyl)zinc (1+) iodide . The molecular weight of this compound is 321.84 .


Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-4-fluorophenylzinc iodide is C6H3ClFIZn . It has a molecular weight of 321.8 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass of the compound is 319.82435 g/mol . The compound has a topological polar surface area of 0 Ų . It has a heavy atom count of 10 . The formal charge of the compound is 0 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-4-fluorophenylzinc iodide, focusing on six unique applications:

Organic Synthesis

2-Chloro-4-fluorophenylzinc iodide is widely used in organic synthesis as a reagent for cross-coupling reactions . It serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 2-Chloro-4-fluorophenylzinc iodide is utilized for the synthesis of biologically active compounds . Its ability to introduce the 2-chloro-4-fluorophenyl group into molecules is crucial for developing new drugs with improved efficacy and selectivity. This compound is particularly useful in the synthesis of potential anti-cancer and anti-inflammatory agents .

Material Science

This compound is also significant in material science, particularly in the development of novel materials with unique properties. It can be used to synthesize functionalized polymers and other materials that exhibit specific electronic, optical, or mechanical properties. These materials have applications in electronics, coatings, and advanced composites .

Agricultural Chemistry

In agricultural chemistry, 2-Chloro-4-fluorophenylzinc iodide is employed in the synthesis of herbicides and pesticides . The introduction of the 2-chloro-4-fluorophenyl group can enhance the activity and selectivity of these agrochemicals, making them more effective against specific pests and weeds while minimizing environmental impact .

Environmental Chemistry

This compound is used in environmental chemistry for the development of sensors and detection methods . It can be incorporated into materials that detect and quantify environmental pollutants, such as heavy metals and organic contaminants. These sensors are crucial for monitoring and protecting environmental health .

Chemical Biology

In chemical biology, 2-Chloro-4-fluorophenylzinc iodide is used to modify biomolecules for studying their function and interactions. It can be used to label proteins, nucleic acids, and other biomolecules with the 2-chloro-4-fluorophenyl group, enabling researchers to track and analyze these molecules in biological systems .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-chloro-3-fluorobenzene-6-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZMHYDJPOXFOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=[C-]1)Cl)F.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-fluorobenzene-6-ide;iodozinc(1+)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluorophenylzinc iodide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluorophenylzinc iodide
Reactant of Route 3
2-Chloro-4-fluorophenylzinc iodide
Reactant of Route 4
2-Chloro-4-fluorophenylzinc iodide
Reactant of Route 5
2-Chloro-4-fluorophenylzinc iodide
Reactant of Route 6
2-Chloro-4-fluorophenylzinc iodide

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